Ingenol 3,20-dibenzoate

Description

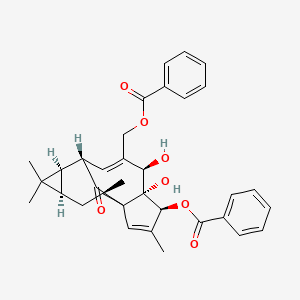

Structure

3D Structure

Properties

CAS No. |

59086-90-7 |

|---|---|

Molecular Formula |

C34H36O7 |

Molecular Weight |

556.6 g/mol |

IUPAC Name |

[(1S,4S,5S,6R,9S,10R,12R,14R)-4-benzoyloxy-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl]methyl benzoate |

InChI |

InChI=1S/C34H36O7/c1-19-17-33-20(2)15-25-26(32(25,3)4)24(28(33)36)16-23(18-40-30(37)21-11-7-5-8-12-21)27(35)34(33,39)29(19)41-31(38)22-13-9-6-10-14-22/h5-14,16-17,20,24-27,29,35,39H,15,18H2,1-4H3/t20-,24+,25-,26+,27-,29+,33+,34+/m1/s1 |

InChI Key |

GIMKEHNOTHXONN-NXBFFCPZSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@@H](C2(C)C)C3C=C([C@H]([C@]4(C1(C3=O)C=C([C@@H]4OC(=O)C5=CC=CC=C5)C)O)O)COC(=O)C6=CC=CC=C6 |

Canonical SMILES |

CC1CC2C(C2(C)C)C3C=C(C(C4(C1(C3=O)C=C(C4OC(=O)C5=CC=CC=C5)C)O)O)COC(=O)C6=CC=CC=C6 |

Appearance |

Solid powder |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ingenol 3,20-dibenzoate; Ingenol 3,20 dibenzoate; IDB |

Origin of Product |

United States |

An In-Depth Technical Guide to Ingenol 3,20-dibenzoate: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol 3,20-dibenzoate is a diterpenoid ester belonging to the ingenane class of natural products.[1] First identified from plants of the Euphorbiaceae family, this small molecule has garnered significant interest within the scientific community for its potent biological activities, primarily as a modulator of Protein Kinase C (PKC).[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological functions of Ingenol 3,20-dibenzoate. It includes detailed experimental protocols for relevant biological assays and explores the signaling pathways influenced by this compound, offering valuable insights for researchers in oncology, immunology, and drug discovery.

Chemical Structure and Properties

Ingenol 3,20-dibenzoate is characterized by a unique and highly strained tetracyclic ingenane core. The structure features two benzoate groups esterified at the C3 and C20 positions of the ingenol backbone. This specific substitution pattern is crucial for its biological activity.

| Identifier | Value |

| IUPAC Name | [(1aR,2S,5R,5aS,6S,9R,10aR)-6-(benzoyloxy)-5,5a-dihydroxy-1,1,7,9-tetramethyl-11-oxo-1a,2,5,5a,6,9,10,10a-octahydro-1H-2,8a-methanocyclopenta[a]cyclopropa[e][1]annulen-4-yl]methyl benzoate |

| CAS Number | 59086-90-7 |

| Molecular Formula | C₃₄H₃₆O₇ |

| Molecular Weight | 556.65 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and ethanol |

Table 1: Chemical and Physical Properties of Ingenol 3,20-dibenzoate.

Synthesis and Characterization

While the total synthesis of the parent ingenol core is a complex and challenging endeavor that has been accomplished through multi-step processes, a detailed, publicly available experimental protocol for the specific synthesis of Ingenol 3,20-dibenzoate is not readily found in the scientific literature. However, a general strategy for its preparation from the ingenol precursor can be inferred from established methods in ingenol chemistry.

General Synthetic Strategy (Hypothetical)

The synthesis of Ingenol 3,20-dibenzoate from ingenol would likely involve the selective esterification of the hydroxyl groups at the C3 and C20 positions. Due to the presence of multiple hydroxyl groups with varying reactivities on the ingenol scaffold, a protection-deprotection strategy would be necessary to achieve the desired regioselectivity.

A plausible, though not explicitly documented, workflow is proposed below:

Characterization

The structural confirmation of synthesized Ingenol 3,20-dibenzoate would rely on standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the presence of the ingenol backbone and the two benzoate groups, as well as their specific positions of attachment.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to determine the exact molecular weight and confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be utilized to assess the purity of the final compound.

Biological Activity and Mechanism of Action

Ingenol 3,20-dibenzoate is a potent activator of Protein Kinase C (PKC) isoforms.[1][2] PKC is a family of serine/threonine kinases that play crucial roles in various cellular processes, including proliferation, differentiation, apoptosis, and immune responses.

Protein Kinase C (PKC) Activation

Ingenol 3,20-dibenzoate binds to the C1 domain of PKC, mimicking the action of the endogenous second messenger diacylglycerol (DAG). This binding induces a conformational change in the PKC enzyme, leading to its activation and translocation from the cytosol to cellular membranes, where it can phosphorylate its downstream targets. It has been reported to induce the selective translocation of novel PKC isoforms such as nPKC-delta, -epsilon, and -theta, as well as PKC-mu.[2][4]

Induction of Apoptosis

A key biological effect of Ingenol 3,20-dibenzoate is the induction of apoptosis in various cancer cell lines.[1] This pro-apoptotic activity is linked to its ability to activate specific PKC isoforms, which in turn can trigger downstream signaling cascades leading to programmed cell death.

Immunomodulatory Effects

Ingenol 3,20-dibenzoate has also been shown to possess immunomodulatory properties. For instance, it can enhance the activity of natural killer (NK) cells, a critical component of the innate immune system, against cancer cells.

Quantitative Bioactivity Data

The following table summarizes some of the reported quantitative bioactivity data for Ingenol 3,20-dibenzoate and related ingenol compounds.

| Compound | Assay | Cell Line/System | Value | Reference |

| Ingenol 3,20-dibenzoate | Cell Proliferation | UT-7/EPO | EC₅₀: 485 nM | [5] |

| Ingenol 3-angelate (PEP005) | PKC Binding | PKCα | Kᵢ: 0.3 nM | |

| Ingenol 3-angelate (PEP005) | PKC Binding | PKCδ | Kᵢ: 0.376 nM | |

| Ingenol 3-angelate (PEP005) | Cell Proliferation | A2058 melanoma | IC₅₀: ~38 µM | |

| Ingenol 3-angelate (PEP005) | Cell Proliferation | HT144 melanoma | IC₅₀: ~46 µM |

Table 2: Quantitative Bioactivity Data.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Ingenol 3,20-dibenzoate.

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the effect of Ingenol 3,20-dibenzoate on cell viability.

Materials:

-

Target cell line

-

Complete cell culture medium

-

Ingenol 3,20-dibenzoate stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere.

-

Prepare serial dilutions of Ingenol 3,20-dibenzoate in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance.

Apoptosis Detection by Annexin V Staining and Flow Cytometry

This protocol allows for the quantification of apoptotic cells following treatment with Ingenol 3,20-dibenzoate.

Materials:

-

Target cell line

-

Complete cell culture medium

-

Ingenol 3,20-dibenzoate stock solution (in DMSO)

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of Ingenol 3,20-dibenzoate for a specified time (e.g., 24 hours). Include a vehicle control.

-

Harvest the cells by trypsinization and collect any floating cells from the medium.

-

Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.

PKC Translocation Assay by Western Blotting

This protocol is used to assess the activation of PKC by observing its translocation from the cytosolic to the membrane fraction.

Materials:

-

Target cell line

-

Ingenol 3,20-dibenzoate

-

Cell lysis buffer for fractionation (containing protease and phosphatase inhibitors)

-

Ultracentrifuge

-

SDS-PAGE gels and Western blotting apparatus

-

Primary antibodies against specific PKC isoforms and cellular compartment markers (e.g., GAPDH for cytosol, Na+/K+ ATPase for membrane)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat cells with Ingenol 3,20-dibenzoate for a short period (e.g., 15-30 minutes).

-

Harvest the cells and wash with cold PBS.

-

Lyse the cells in a hypotonic buffer and homogenize.

-

Separate the cytosolic and membrane fractions by ultracentrifugation (e.g., 100,000 x g for 1 hour).

-

Collect the supernatant (cytosolic fraction) and resuspend the pellet (membrane fraction) in lysis buffer.

-

Determine the protein concentration of each fraction.

-

Separate equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against the PKC isoform of interest and compartment markers.

-

Incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the PKC signal in the membrane fraction and a corresponding decrease in the cytosolic fraction indicates translocation.

Conclusion

Ingenol 3,20-dibenzoate is a valuable pharmacological tool for studying the roles of Protein Kinase C in various cellular processes. Its potent pro-apoptotic and immunomodulatory activities make it a compound of interest for further investigation in the context of cancer therapy and other diseases. The detailed protocols provided in this guide offer a starting point for researchers to explore the multifaceted biological effects of this intriguing natural product. Further research into its synthesis, formulation, and in vivo efficacy will be crucial for translating its therapeutic potential.

References

Ingenol 3,20-Dibenzoate: A Technical Guide to its Function as a Protein Kinase C Activator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol 3,20-dibenzoate (IDB) is a diterpenoid ester belonging to the ingenol family of natural products. These compounds are known for their potent biological activities, primarily mediated through the activation of Protein Kinase C (PKC) isozymes. This technical guide provides an in-depth overview of the core mechanisms, quantitative data, experimental methodologies, and signaling pathways associated with IDB and its closely related analogue, Ingenol 3-angelate (I3A or PEP005), as PKC activators. Due to the limited availability of detailed mechanistic data specifically for Ingenol 3,20-dibenzoate, this guide leverages the extensive research conducted on Ingenol 3-angelate to provide a comprehensive understanding of the likely mechanisms of action for ingenol esters.

Core Mechanism of Action: Protein Kinase C Activation

Ingenol esters, including IDB, are potent activators of the classical (α, β, γ) and novel (δ, ε, η, θ) isoforms of Protein Kinase C. These molecules function as analogues of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of PKC. This binding event recruits the enzyme from the cytosol to the plasma membrane, leading to its conformational activation. The activation of specific PKC isoforms can trigger a cascade of downstream signaling events that regulate a wide array of cellular processes, including cell proliferation, differentiation, apoptosis, and immune responses.

Quantitative Data: Binding Affinities of Ingenol 3-angelate (I3A) for PKC Isoforms

The following table summarizes the binding affinities (Ki values) of Ingenol 3-angelate (I3A) for various PKC isoforms, as determined by inhibition of [3H]phorbol 12,13-dibutyrate (PDBu) binding. This data provides a reference for the expected potency of ingenol esters.

| PKC Isoform | Ki (nM)[1] |

| PKC-α | 0.3 ± 0.02 |

| PKC-β | 0.105 ± 0.019 |

| PKC-γ | 0.162 ± 0.004 |

| PKC-δ | 0.376 ± 0.041 |

| PKC-ε | 0.171 ± 0.015 |

Downstream Signaling Pathways

Activation of PKC by ingenol esters initiates a complex network of downstream signaling pathways. Research on Ingenol 3,20-dibenzoate has shown that it enhances the natural killer (NK) cell-mediated lysis of non-small cell lung cancer (NSCLC) cells. This effect is dependent on PKC-mediated production of interferon-gamma (IFN-γ) and degranulation[2].

More detailed insights into the downstream signaling cascades come from studies on Ingenol 3-angelate (PEP005). In cancer cells, PEP005-induced activation of PKCδ has been shown to mediate apoptosis through the activation of the Ras/Raf/MAPK pathway and inhibition of the PI3K/AKT signaling pathway[3]. Specifically, this involves the increased phosphorylation of PKCδ, Raf1, ERK1/2, JNK, and p38 MAPK, coupled with a reduction in the expression of PKCα and decreased levels of phosphorylated AKT[3].

In contrast to its pro-apoptotic effects in cancer cells, in T-cells, PEP005 provides a strong survival signal by activating PKCθ, which leads to the activation of NF-κB and the increased expression of anti-apoptotic proteins like Mcl-1 and Bcl-xL[4].

Signaling Pathway Diagrams

References

- 1. researchgate.net [researchgate.net]

- 2. Enhancement of NK cell-mediated lysis of non-small lung cancer cells by nPKC activator, ingenol 3,20 dibenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Antileukemic Compound Ingenol 3-Angelate Inhibits T Cell Apoptosis by Activating Protein Kinase Cθ - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of Ingenol 3,20-Dibenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol 3,20-dibenzoate (IDB) is a diterpenoid ester belonging to the ingenane class of natural products. Found in plants of the Euphorbiaceae family, IDB has garnered significant interest within the scientific community for its potent and diverse biological activities. This technical guide provides a comprehensive overview of the core biological functions of Ingenol 3,20-dibenzoate, with a focus on its mechanism of action as a protein kinase C (PKC) activator, its anti-cancer properties through apoptosis induction, and its immunomodulatory effects. This document is intended to serve as a detailed resource, presenting quantitative data, experimental methodologies, and visual representations of key signaling pathways to facilitate further research and drug development efforts.

Core Mechanism of Action: Protein Kinase C Activation

Ingenol 3,20-dibenzoate is a potent, isoform-selective agonist of protein kinase C (PKC).[1] Its primary mechanism of action involves binding to the C1 domain of PKC, mimicking the endogenous ligand diacylglycerol (DAG). This binding event induces the translocation of specific PKC isoforms from the cytosol to the plasma membrane, leading to their activation.

Activated PKC isoforms then phosphorylate a wide array of downstream substrate proteins, thereby modulating numerous cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation. Notably, IDB exhibits selectivity for novel PKC (nPKC) isoforms, including PKC-δ, -ε, and -θ, as well as PKC-μ.[1]

Quantitative Data: Binding Affinity and Cellular Potency

Table 1: Binding Affinity of Ingenol 3-angelate for PKC Isoforms

| PKC Isoform | Ki (nM)[2] |

| PKC-α | 0.3 ± 0.02 |

| PKC-β | 0.105 ± 0.019 |

| PKC-γ | 0.162 ± 0.004 |

| PKC-δ | 0.376 ± 0.041 |

| PKC-ε | 0.171 ± 0.015 |

Table 2: Anti-proliferative Effects of Ingenol 3,20-dibenzoate on Breast Cancer Cell Lines

| Cell Line | Concentration (µM) | % Decrease in Cell Number (after 72h)[3] |

| T-47D | 10 | Not explicitly quantified, but described as a "relevant decrease" |

| MDA-MB-231 | 10 | Not explicitly quantified, but described as a "relevant decrease" |

Anti-Cancer Activity: Induction of Apoptosis

A significant aspect of the biological activity of Ingenol 3,20-dibenzoate is its ability to induce apoptosis in various cancer cell lines.[4] Studies in Jurkat T-cell leukemia have shown that IDB triggers a caspase-3-dependent apoptotic pathway.[4] This pro-apoptotic effect appears to be independent of the transcription factors AP-1 and NF-κB.[4]

The induction of apoptosis is a critical mechanism for the elimination of cancerous cells and is a key area of investigation for the development of novel anti-cancer therapeutics.

Signaling Pathway: IDB-Induced Apoptosis in Jurkat Cells

The following diagram illustrates the proposed signaling pathway for Ingenol 3,20-dibenzoate-induced apoptosis in Jurkat cells.

Caption: IDB-induced apoptotic pathway in Jurkat cells.

Immunomodulatory Effects: Enhancement of Natural Killer (NK) Cell Activity

Ingenol 3,20-dibenzoate has been shown to enhance the anti-tumor immune response by modulating the activity of Natural Killer (NK) cells.[5] Specifically, IDB increases the production of interferon-gamma (IFN-γ) and promotes degranulation by NK cells, particularly when these immune cells are stimulated by non-small cell lung cancer (NSCLC) cells.[5] This enhancement of NK cell-mediated lysis of cancer cells is dependent on PKC activation.[5]

Signaling Pathway: PKC-Mediated NK Cell Activation

The following diagram outlines the signaling cascade through which PKC activation leads to enhanced NK cell effector functions.

Caption: PKC-mediated enhancement of NK cell function.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Ingenol 3,20-dibenzoate's biological activity.

Protocol 1: Assessment of Apoptosis in Jurkat Cells via Caspase-3 Activity Assay

Objective: To quantify the induction of apoptosis by Ingenol 3,20-dibenzoate in Jurkat cells by measuring the activity of caspase-3.

Materials:

-

Jurkat cells

-

RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

Ingenol 3,20-dibenzoate (IDB)

-

DMSO (vehicle control)

-

Caspase-3 colorimetric assay kit (e.g., from Abcam or similar)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Culture: Culture Jurkat cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Seed Jurkat cells at a density of 2 x 10^6 cells/well in a 6-well plate. Treat the cells with varying concentrations of IDB (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control. Incubate for 24-48 hours.

-

Cell Lysis:

-

Pellet the cells by centrifugation at 1,500 rpm for 5 minutes.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the pellet in the lysis buffer provided with the caspase-3 assay kit.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.

-

-

Caspase-3 Activity Assay:

-

Transfer the supernatant (cytosolic extract) to a new microcentrifuge tube.

-

Add the reaction buffer containing the caspase-3 substrate (DEVD-pNA) to each sample.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis: The level of caspase-3 activity is proportional to the colorimetric signal. Compare the absorbance of IDB-treated samples to the vehicle control to determine the fold-increase in caspase-3 activity.

Protocol 2: Analysis of PKC Translocation by Western Blot

Objective: To determine the effect of Ingenol 3,20-dibenzoate on the translocation of PKC isoforms from the cytosol to the membrane fraction.

Materials:

-

Cancer cell line of interest (e.g., breast cancer cell lines T47D or MDA-MB-231)

-

Appropriate cell culture medium and supplements

-

Ingenol 3,20-dibenzoate (IDB)

-

DMSO (vehicle control)

-

Cell fractionation kit (e.g., from Thermo Fisher Scientific or similar)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Primary antibodies against specific PKC isoforms (e.g., PKC-δ, -ε, -θ) and loading controls (e.g., GAPDH for cytosol, Na+/K+-ATPase for membrane)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Culture cells to 70-80% confluency. Treat with IDB at the desired concentration and time point.

-

Cell Fractionation:

-

Harvest the cells and wash with ice-cold PBS.

-

Perform subcellular fractionation according to the manufacturer's protocol of the chosen kit to separate the cytosolic and membrane fractions.

-

-

Protein Quantification: Determine the protein concentration of each fraction using a BCA assay or similar method.

-

Western Blot:

-

Prepare protein lysates for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein from the cytosolic and membrane fractions onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target PKC isoforms and loading controls overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop the blot using a chemiluminescent substrate.

-

-

Data Analysis: Capture the chemiluminescent signal using an imaging system. An increase in the PKC isoform signal in the membrane fraction and a corresponding decrease in the cytosolic fraction in IDB-treated cells compared to the control indicates translocation.

Protocol 3: Measurement of IFN-γ Production by NK Cells

Objective: To measure the effect of Ingenol 3,20-dibenzoate on the production of IFN-γ by NK cells when co-cultured with cancer cells.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or isolated NK cells

-

Cancer target cell line (e.g., K562 or a non-small cell lung cancer line)

-

RPMI-1640 medium with 10% FBS

-

Ingenol 3,20-dibenzoate (IDB)

-

Human IFN-γ ELISA kit

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Preparation:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. NK cells can be further purified using a negative selection kit.

-

Culture the target cancer cells in appropriate medium.

-

-

Co-culture and Treatment:

-

Seed the target cancer cells in a 96-well plate.

-

Add the NK cells to the wells at an appropriate effector-to-target (E:T) ratio (e.g., 10:1).

-

Treat the co-culture with different concentrations of IDB. Include a control with no IDB.

-

Incubate the plate at 37°C for 24-48 hours.

-

-

IFN-γ ELISA:

-

After incubation, centrifuge the plate and collect the supernatant.

-

Perform the IFN-γ ELISA according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody for human IFN-γ.

-

Adding the collected supernatants and standards to the wells.

-

Incubating and washing the plate.

-

Adding a detection antibody conjugated to an enzyme (e.g., HRP).

-

Incubating and washing the plate.

-

Adding a substrate that produces a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength.

-

-

-

Data Analysis: Generate a standard curve from the absorbance values of the standards. Use the standard curve to calculate the concentration of IFN-γ in each sample. Compare the IFN-γ levels in the IDB-treated co-cultures to the untreated control.

Conclusion

Ingenol 3,20-dibenzoate is a potent bioactive molecule with significant potential in oncology and immunology. Its ability to selectively activate PKC isoforms, induce caspase-dependent apoptosis in cancer cells, and enhance the cytotoxic function of NK cells underscores its promise as a lead compound for the development of novel therapeutics. The detailed experimental protocols and signaling pathway diagrams provided in this technical guide are intended to facilitate further investigation into the multifaceted biological activities of this intriguing natural product. A deeper understanding of its molecular mechanisms will be crucial for harnessing its full therapeutic potential.

References

- 1. NK cell–activating receptors require PKC-θ for sustained signaling, transcriptional activation, and IFN-γ secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NK cell-activating receptors require PKC-theta for sustained signaling, transcriptional activation, and IFN-gamma secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. article.imrpress.com [article.imrpress.com]

- 4. Ingenol esters induce apoptosis in Jurkat cells through an AP-1 and NF-kappaB independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enhancement of NK cell-mediated lysis of non-small lung cancer cells by nPKC activator, ingenol 3,20 dibenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

Ingenol 3,20-Dibenzoate: A Technical Guide to its Discovery, Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ingenol 3,20-dibenzoate is a naturally occurring diterpenoid ester belonging to the ingenane class of compounds. First identified from plants of the Euphorbia genus, it has garnered significant scientific interest due to its potent and selective activation of Protein Kinase C (PKC) isoforms. This technical guide provides a comprehensive overview of the discovery and origin of Ingenol 3,20-dibenzoate, detailed experimental protocols for its study, a summary of its quantitative biological activities, and a depiction of its primary signaling pathways. This document is intended to serve as a valuable resource for researchers in the fields of oncology, immunology, and drug discovery.

Discovery and Origin

The discovery of Ingenol 3,20-dibenzoate is intrinsically linked to the extensive research on the irritant and cocarcinogenic principles of the Euphorbiaceae (spurge) family, pioneered by Professor Erich Hecker and his colleagues in the 1960s and 1970s. Their work on the latex of various Euphorbia species led to the isolation and characterization of a new class of tetracyclic diterpenes, with the parent alcohol being named "ingenol"[1].

While the initial definitive publication isolating Ingenol 3,20-dibenzoate is not readily apparent, its discovery is a part of the broader characterization of ingenol esters from these plants. A significant breakthrough was the structural elucidation of ingenol triacetate in 1970 by Zechmeister, Hoppe, Hecker, and others, which laid the groundwork for identifying various ingenol derivatives[2][3][4]. Subsequent investigations into the chemical constituents of species such as Euphorbia esula (leafy spurge) led to the identification of several ingenol esters, including Ingenol 3,20-dibenzoate[5][6][7][8]. This compound was noted for its potent biological activity, including anti-leukemic properties[5][9].

The primary natural source of Ingenol 3,20-dibenzoate and its parent compound, ingenol, is the plant genus Euphorbia, a large and diverse group of flowering plants. Specific species identified as containing ingenol and its esters include:

The isolation of ingenol from the seeds of Euphorbia lathyris has been a common starting point for the semi-synthesis of various ingenol esters for research purposes.

Biological Activity and Quantitative Data

Ingenol 3,20-dibenzoate is a potent biological modulator, primarily acting as a selective agonist for novel Protein Kinase C (PKC) isoforms. This activity underpins its diverse cellular effects, ranging from the induction of apoptosis in cancer cells to the modulation of immune responses.

Table 1: Quantitative Biological Activity of Ingenol 3,20-dibenzoate

| Biological Activity | Cell Line / System | Parameter | Value | Reference |

| Anti-leukemic Activity | P388 lymphocytic leukemia | T/C % | >150 (at 10 mg/kg) | [9] |

| HIV-1 Reactivation | Primary CD4+ T cells | EC50 | ~100 nM | [5] |

Note: This table summarizes available quantitative data. Further research may reveal additional quantitative parameters.

Experimental Protocols

The following sections provide generalized experimental protocols for the isolation, semi-synthesis, and biological evaluation of Ingenol 3,20-dibenzoate, based on methodologies reported for ingenol and its esters.

Isolation of Ingenol (Precursor)

The isolation of the parent compound, ingenol, is a prerequisite for the semi-synthesis of Ingenol 3,20-dibenzoate. A common source for ingenol is the seeds of Euphorbia lathyris.

Protocol: Isolation of Ingenol from Euphorbia lathyris Seeds

-

Extraction:

-

Grind dried seeds of Euphorbia lathyris to a fine powder.

-

Perform a Soxhlet extraction of the powdered seeds with a non-polar solvent such as hexane or petroleum ether to remove lipids.

-

Follow with a Soxhlet extraction using a more polar solvent like methanol or acetone to extract the diterpenoid esters.

-

Concentrate the polar extract under reduced pressure to obtain a crude residue.

-

-

Hydrolysis (Methanolysis):

-

Dissolve the crude extract in methanol.

-

Add a catalytic amount of sodium methoxide.

-

Stir the reaction mixture at room temperature for several hours to overnight to hydrolyze the ingenol esters to the parent ingenol.

-

Neutralize the reaction with a weak acid (e.g., acetic acid) and concentrate under reduced pressure.

-

-

Purification:

-

Subject the residue to a series of chromatographic separations.

-

Initial purification can be achieved by silica gel column chromatography using a gradient elution system (e.g., hexane-ethyl acetate).

-

Further purification of the ingenol-containing fractions can be performed using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water mobile phase.

-

Monitor fractions by Thin-Layer Chromatography (TLC) or analytical HPLC and combine those containing pure ingenol.

-

Confirm the identity and purity of the isolated ingenol by spectroscopic methods (¹H-NMR, ¹³C-NMR, MS).

-

Semi-synthesis of Ingenol 3,20-dibenzoate

Protocol: Benzoylation of Ingenol

-

Reaction Setup:

-

Dissolve the purified ingenol in a suitable aprotic solvent such as dichloromethane or pyridine in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath (0 °C).

-

-

Acylation:

-

Add benzoyl chloride (at least 2 equivalents) dropwise to the stirred solution. The use of a slight excess of the acylating agent ensures complete reaction at the desired hydroxyl groups.

-

If not using pyridine as the solvent, add a base such as triethylamine or 4-dimethylaminopyridine (DMAP) to scavenge the HCl byproduct.

-

Allow the reaction to slowly warm to room temperature and stir for several hours to overnight.

-

-

Work-up and Purification:

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to isolate Ingenol 3,20-dibenzoate.

-

Characterize the final product by spectroscopic methods to confirm its structure and purity.

-

Protein Kinase C (PKC) Activation Assay

Protocol: In Vitro PKC Kinase Activity Assay

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer containing Tris-HCl, MgCl₂, and a lipid co-factor such as phosphatidylserine and diacylglycerol (or a phorbol ester as a positive control).

-

Add a specific PKC isozyme to the reaction buffer.

-

Add the substrate peptide, which is a known target for the PKC isozyme.

-

Add Ingenol 3,20-dibenzoate at various concentrations to the test wells. Include a vehicle control (e.g., DMSO) and a positive control.

-

-

Initiation of Kinase Reaction:

-

Initiate the kinase reaction by adding ATP (often radiolabeled with ³²P, [γ-³²P]ATP).

-

Incubate the reaction mixture at 30 °C for a defined period (e.g., 10-30 minutes).

-

-

Termination and Detection:

-

Stop the reaction by adding a stop solution (e.g., EDTA or a denaturing solution).

-

Spot the reaction mixture onto a phosphocellulose paper or membrane that binds the phosphorylated substrate.

-

Wash the paper/membrane extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the amount of incorporated ³²P in the substrate using a scintillation counter or autoradiography.

-

Calculate the PKC activity as a function of the concentration of Ingenol 3,20-dibenzoate.

-

Apoptosis Assay

Protocol: Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

-

Cell Culture and Treatment:

-

Culture a suitable cancer cell line (e.g., a leukemia cell line) in appropriate media.

-

Treat the cells with varying concentrations of Ingenol 3,20-dibenzoate for a specified time (e.g., 24-48 hours). Include vehicle-treated and positive control (e.g., staurosporine) groups.

-

-

Cell Harvesting and Staining:

-

Harvest the cells by centrifugation.

-

Wash the cells with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V conjugated to a fluorophore (e.g., FITC or APC) and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-positive, PI-negative cells are considered to be in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Quantify the percentage of apoptotic cells in each treatment group.

-

Natural Killer (NK) Cell Degranulation Assay

Protocol: CD107a Expression Assay by Flow Cytometry

-

Co-culture Setup:

-

Isolate primary NK cells from peripheral blood mononuclear cells (PBMCs).

-

Co-culture the NK cells with a target cancer cell line (e.g., K562) at an appropriate effector-to-target ratio.

-

Add Ingenol 3,20-dibenzoate at various concentrations to the co-culture.

-

-

Degranulation Marker Staining:

-

During the co-culture, add an anti-CD107a antibody conjugated to a fluorophore. CD107a (LAMP-1) is a marker for lysosomal degranulation.

-

Incubate for several hours at 37 °C.

-

Add a protein transport inhibitor (e.g., monensin) to prevent the internalization of the CD107a antibody.

-

-

Surface Marker Staining and Flow Cytometry:

-

After the incubation, stain the cells with antibodies against other NK cell surface markers (e.g., CD3, CD56) to identify the NK cell population.

-

Analyze the cells by flow cytometry.

-

Gate on the NK cell population and quantify the percentage of CD107a-positive NK cells as a measure of degranulation.

-

Signaling Pathways and Mechanisms of Action

The primary molecular target of Ingenol 3,20-dibenzoate is Protein Kinase C (PKC). It acts as a selective agonist for novel PKC isoforms (nPKCs), such as PKCδ and PKCε.

Diagram 1: Ingenol 3,20-dibenzoate Experimental Workflow

Caption: Workflow for the isolation, synthesis, and biological evaluation of Ingenol 3,20-dibenzoate.

Upon binding to the C1 domain of PKC, Ingenol 3,20-dibenzoate induces the translocation of the enzyme from the cytosol to cellular membranes, leading to its activation. This activation triggers downstream signaling cascades that vary depending on the specific PKC isoform and the cellular context.

Diagram 2: Ingenol 3,20-dibenzoate Signaling Pathway

Caption: Simplified signaling pathway of Ingenol 3,20-dibenzoate via PKC activation.

In cancer cells, particularly those of hematopoietic origin, the activation of PKCδ by ingenol esters has been linked to the induction of apoptosis. This pro-apoptotic effect can be mediated through the activation of caspases.

In the context of the immune system, Ingenol 3,20-dibenzoate has been shown to enhance the activity of Natural Killer (NK) cells. Activation of PKC in NK cells leads to increased degranulation (release of cytotoxic granules) and production of interferon-gamma (IFN-γ), both of which are critical for the anti-tumor and anti-viral functions of NK cells.

Conclusion

Ingenol 3,20-dibenzoate is a potent, naturally derived modulator of Protein Kinase C with significant potential in biomedical research and drug development. Its discovery, rooted in the exploration of traditional medicinal plants, has opened avenues for investigating novel therapeutic strategies in oncology and immunology. The experimental protocols and signaling pathway information provided in this guide offer a foundational resource for scientists working with this intriguing and powerful molecule. Further research is warranted to fully elucidate its complex mechanisms of action and to explore its therapeutic applications.

References

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Novel Latency Reversing Agents for HIV-1 Cure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Toxic and aversive diterpenes of Euphorbia esula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]

- 8. researchgate.net [researchgate.net]

- 9. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 10. On the active principles of the spurge family (Euphorbiaceae). IV. Skin irritant and tumor promoting diterpene esters from Euphorbia ingens E.Mey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. On the active principles of the Euphorbiaceae, XII. Highly unsaturated irritant diterpene esters from Euphorbia tirucalli originating from Madagascar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

An In-depth Technical Guide to Ingenol 3,20-dibenzoate (CAS number 59086-90-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol 3,20-dibenzoate (IDB) is a diterpenoid and a potent activator of Protein Kinase C (PKC).[1][2] As a member of the ingenol ester family, it has garnered significant interest within the scientific community for its diverse biological activities, including pro-apoptotic, anti-cancer, and immune-modulating properties. This technical guide provides a comprehensive overview of the chemical and physical properties, mechanism of action, key biological activities, and experimental protocols related to Ingenol 3,20-dibenzoate.

Chemical and Physical Properties

Ingenol 3,20-dibenzoate is a benzoate ester with the chemical formula C34H36O7 and a molecular weight of 556.65 g/mol .[2][3] It is also known by the synonym IDB.[2][4] This compound is a white powder and is soluble in DMSO and ethanol at a concentration of 20 mg/ml.[1] It is stable under normal temperatures and pressures.[5]

Table 1: Physicochemical Properties of Ingenol 3,20-dibenzoate

| Property | Value | Reference |

| CAS Number | 59086-90-7 | [2][3] |

| Molecular Formula | C34H36O7 | [2][3] |

| Molecular Weight | 556.65 g/mol | [2] |

| Appearance | Powder | [5] |

| Solubility | Soluble in DMSO (20 mg/ml), Ethanol (20 mg/ml) | [1] |

| Purity | ≥97% | [1][2] |

| Storage | Store at -20°C | [1] |

Mechanism of Action

The primary mechanism of action of Ingenol 3,20-dibenzoate is the activation of Protein Kinase C (PKC) isoforms.[1] It acts as a potent, isoform-selective PKC agonist, inducing the translocation of novel PKC (nPKC) isoforms, specifically PKC-delta, -epsilon, and -theta, as well as PKC-mu, from the cytosol to the particulate fraction of the cell. While it activates a broad range of PKC isoforms, its pro-apoptotic effects in leukemic cells are particularly dependent on the activation and translocation of PKCδ from the cytoplasm to the nuclear membrane.[6]

Signaling Pathways

The activation of PKC by Ingenol 3,20-dibenzoate initiates a cascade of downstream signaling events. Notably, in some cancer cell lines, this leads to the activation of the Ras/Raf/MEK/ERK pathway, which can contribute to its pro-apoptotic effects.[7] Conversely, it has been observed to reduce the levels of phosphorylated Akt, suggesting an inhibitory effect on the PI3K/Akt survival pathway.[7]

Interestingly, the apoptotic effects of IDB in Jurkat T-lymphoblastoid cells are independent of the transcription factors AP-1 and NF-κB.[8] This suggests that IDB can induce apoptosis through pathways that do not rely on the activation of these key inflammatory and survival-related transcription factors. The induction of apoptosis is, however, dependent on the activation of caspase-3.[8]

Caption: Signaling pathways modulated by Ingenol 3,20-dibenzoate.

Key Biological Activities & Experimental Protocols

Ingenol 3,20-dibenzoate exhibits a range of biological activities with therapeutic potential.

Apoptosis Induction in Cancer Cells

IDB is a potent inducer of apoptosis in various cancer cell lines, including Jurkat cells.[8] This activity is mediated through a pathway involving caspase-3.[8]

Table 2: Quantitative Data on the Biological Activities of Ingenol 3,20-dibenzoate

| Activity | Cell Line/Model | Metric | Value | Reference |

| PKCα Binding | - | Ki | 240 nM | [1] |

| Proliferation of UT-7/EPO cells | UT-7/EPO | EC50 | 485 nM | |

| HIV-1 Latency Reversal | Resting CD4+ T cells from aviremic patients | - | Similar potency to CD3/28 stimulation | [9] |

Experimental Protocol: Caspase-3 Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and is suitable for measuring caspase-3 activity in cell lysates treated with Ingenol 3,20-dibenzoate.

-

Cell Treatment: Seed Jurkat cells at a density of 1-2 x 10^6 cells/mL. Treat cells with the desired concentration of Ingenol 3,20-dibenzoate for the indicated time. A negative control (vehicle-treated) and a positive control (e.g., etoposide) should be included.

-

Cell Lysis:

-

Pellet the cells by centrifugation at 1,000 x g for 10 minutes.

-

Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.

-

Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.

-

-

Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

Caspase-3 Assay:

-

To each well of a 96-well plate, add 50 µL of 2x Reaction Buffer.

-

Add 50 µL of the cell lysate to each well.

-

Add 5 µL of the DEVD-pNA substrate (caspase-3 substrate).

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis: The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity. Compare the absorbance of the IDB-treated samples to the untreated control.

Caption: Workflow for Caspase-3 mediated apoptosis assay.

Reactivation of Latent HIV-1

Ingenol 3,20-dibenzoate has shown significant promise as a latency-reversing agent (LRA) for HIV-1.[9] It can reactivate latent HIV-1 in resting CD4+ T cells from aviremic patients to levels comparable to strong stimuli like CD3/CD28 receptor stimulation, with minimal observed apoptosis.[9]

Experimental Protocol: HIV-1 Latency Reversal Assay in J-Lat Cells

This protocol describes a common in vitro model for screening HIV-1 latency-reversing agents.

-

Cell Culture: Culture J-Lat 10.6 cells (a Jurkat-based cell line containing a latent full-length HIV-1 provirus with a GFP reporter) in RPMI 1640 medium supplemented with 10% FBS and penicillin/streptomycin.

-

Compound Treatment:

-

Plate J-Lat 10.6 cells in a 96-well plate.

-

Treat the cells with a range of concentrations of Ingenol 3,20-dibenzoate (e.g., 1 nM to 1 µM).

-

Include a negative control (vehicle) and a positive control (e.g., TNF-α or PMA).

-

-

Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Flow Cytometry:

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in FACS buffer.

-

Analyze the cells using a flow cytometer to quantify the percentage of GFP-positive cells, which indicates reactivation of the latent HIV-1 provirus.

-

-

Data Analysis: Compare the percentage of GFP-positive cells in the IDB-treated samples to the controls.

Enhancement of Natural Killer (NK) Cell Activity

Ingenol 3,20-dibenzoate can enhance the activity of Natural Killer (NK) cells, a critical component of the innate immune system. It has been shown to increase IFN-γ production and degranulation by NK cells, particularly when stimulated by non-small cell lung cancer (NSCLC) cells. This leads to enhanced NK cell-mediated lysis of cancer cells.

Experimental Protocol: NK Cell Degranulation (CD107a) Assay

This flow cytometry-based assay measures the degranulation of NK cells, a key indicator of their cytotoxic potential.

-

Effector and Target Cell Preparation:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Prepare target cancer cells (e.g., K562 or a relevant NSCLC cell line).

-

-

Co-culture:

-

In a 96-well U-bottom plate, co-culture the PBMCs (effector cells) with the target cells at an appropriate effector-to-target (E:T) ratio (e.g., 10:1).

-

Add Ingenol 3,20-dibenzoate at the desired concentration to the appropriate wells.

-

Include an anti-CD107a antibody conjugated to a fluorophore (e.g., FITC or PE) in the culture medium.

-

Add a protein transport inhibitor (e.g., Monensin) to prevent the re-internalization of CD107a.

-

-

Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

-

Staining:

-

After incubation, wash the cells and stain with antibodies against NK cell surface markers (e.g., CD3- and CD56+).

-

Fix and permeabilize the cells if intracellular cytokine staining (e.g., for IFN-γ) is also being performed.

-

-

Flow Cytometry: Analyze the cells using a flow cytometer. Gate on the NK cell population (CD3-CD56+) and quantify the percentage of cells expressing CD107a on their surface.

-

Data Analysis: An increase in the percentage of CD107a-positive NK cells in the presence of Ingenol 3,20-dibenzoate indicates enhanced degranulation.

Thrombopoietic Activity

Ingenol 3,20-dibenzoate has demonstrated unique in vivo thrombopoietic activities.[10] It can potently stimulate early megakaryopoiesis of human CD34+ cells and a single intraperitoneal injection in mice has been shown to selectively increase platelet counts.[10]

Experimental Protocol: In Vivo Thrombopoiesis Study in Mice

This protocol outlines a general procedure for evaluating the thrombopoietic effects of Ingenol 3,20-dibenzoate in a murine model.

-

Animal Model: Use a suitable mouse strain (e.g., BALB/c).

-

Compound Administration:

-

Administer Ingenol 3,20-dibenzoate via intraperitoneal (i.p.) injection. A dose-response study can be performed with varying concentrations of IDB.

-

A control group should receive the vehicle alone.

-

-

Blood Collection: Collect peripheral blood samples from the mice at various time points post-injection (e.g., daily or every other day for up to 2 weeks).

-

Platelet Counting: Analyze the blood samples using an automated hematology analyzer to determine the platelet counts.

-

Data Analysis: Compare the platelet counts in the IDB-treated groups to the control group over time. A significant increase in platelet count indicates a thrombopoietic effect.

Synthesis

The total synthesis of the ingenol core is a complex, multi-step process that has been achieved through various synthetic routes. The synthesis of Ingenol 3,20-dibenzoate from the ingenol core would involve a selective esterification at the C3 and C20 hydroxyl groups. A general approach would involve protecting other reactive hydroxyl groups on the ingenol scaffold, followed by esterification with benzoyl chloride or benzoic anhydride in the presence of a suitable base and catalyst, and subsequent deprotection.

Caption: Conceptual workflow for the synthesis of Ingenol 3,20-dibenzoate.

Conclusion

Ingenol 3,20-dibenzoate is a promising research compound with a well-defined mechanism of action centered on the activation of PKC. Its diverse biological activities, including apoptosis induction, HIV latency reversal, and immune modulation, make it a valuable tool for researchers in oncology, virology, and immunology. This technical guide provides a foundational understanding of its properties and methodologies for its investigation, aiming to facilitate further research and development in these critical areas.

References

- 1. Enzo Life Sciences Ingenol 3,20-dibenzoate (1mg). CAS: 59086-90-7, Quantity: | Fisher Scientific [fishersci.com]

- 2. scbt.com [scbt.com]

- 3. Ingenol 3,20-dibenzoate | C34H36O7 | CID 442043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. chemfaces.com [chemfaces.com]

- 6. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ingenol esters induce apoptosis in Jurkat cells through an AP-1 and NF-kappaB independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ex Vivo Bioactivity and HIV-1 Latency Reversal by Ingenol Dibenzoate and Panobinostat in Resting CD4+ T Cells from Aviremic Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Unique In Vitro and In Vivo Thrombopoietic Activities of Ingenol 3,20 Dibenzoate, A Ca++-Independent Protein Kinase C Isoform Agonist | PLOS One [journals.plos.org]

An In-depth Technical Guide to the Pharmacology of Ingenol 3,20-Dibenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ingenol 3,20-dibenzoate (IDB) is a diterpenoid ester and a potent activator of Protein Kinase C (PKC). Belonging to the ingenane family of natural products, IDB has garnered significant interest for its diverse and cell-context-dependent pharmacological activities. These activities range from pro-apoptotic and anti-proliferative effects in various cancer cell lines to the enhancement of immune cell functions. This technical guide provides a comprehensive overview of the pharmacology of Ingenol 3,20-dibenzoate, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction

Ingenol 3,20-dibenzoate is a derivative of ingenol, a tetracyclic diterpene alcohol isolated from plants of the Euphorbia genus. While the related ingenol ester, ingenol 3-angelate (also known as ingenol mebutate or PEP005), has been clinically approved for the topical treatment of actinic keratosis, the pharmacological profile of IDB continues to be an active area of research. IDB's primary molecular target is Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and immune signaling. The diverse and often opposing biological outcomes of PKC activation by IDB in different cell types underscore the complexity of its pharmacology and highlight its potential for therapeutic development in various disease contexts.

Mechanism of Action

The principal mechanism of action of Ingenol 3,20-dibenzoate is the activation of Protein Kinase C (PKC) isoforms. It functions as a diacylglycerol (DAG) mimetic, binding to the C1 domain of conventional (cPKCs) and novel (nPKCs) PKC isoforms, leading to their activation and translocation to cellular membranes.

IDB is considered a potent, isoform-selective PKC agonist, inducing the selective translocation of nPKC-δ, -ε, and -θ, as well as PKC-μ, from the cytosol to the particulate fraction of cells[1]. The specific downstream signaling cascades activated by IDB are highly dependent on the cellular context and the specific PKC isoforms expressed.

-

In Cancer Cells: In some cancer cell lines, such as Jurkat T-cell leukemia, IDB induces apoptosis. Interestingly, this effect has been reported to be independent of PKC activation and instead involves the activation of caspase-3[2]. In other cancer cell types, the pro-apoptotic effects of related ingenol esters are mediated by the activation of specific PKC isoforms, such as PKCδ[3].

-

In Immune Cells: IDB has been shown to enhance the cytotoxic function of Natural Killer (NK) cells against non-small cell lung cancer (NSCLC) cells. This enhancement is dependent on PKC-mediated increases in interferon-gamma (IFN-γ) production and degranulation[4]. In contrast, the related compound ingenol 3-angelate promotes the survival of T cells through the activation of PKCθ and the subsequent activation of the NF-κB signaling pathway[5].

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the biological activity of Ingenol 3,20-dibenzoate and its close analog, Ingenol 3-angelate (PEP005).

Table 1: Protein Kinase C Binding Affinity of Ingenol 3-angelate (PEP005)

| PKC Isoform | Ki (nM)[6] |

| PKC-α | 0.3 ± 0.02 |

| PKC-β | 0.105 ± 0.019 |

| PKC-γ | 0.162 ± 0.004 |

| PKC-δ | 0.376 ± 0.041 |

| PKC-ε | 0.171 ± 0.015 |

Data for Ingenol 3-angelate (PEP005) are presented as a proxy for Ingenol 3,20-dibenzoate due to the limited availability of specific binding data for IDB.

Table 2: In Vitro Efficacy of Ingenol 3,20-Dibenzoate and Analogs

| Compound | Cell Line | Assay | Endpoint | Value | Reference |

| Ingenol 3,20-dibenzoate | UT-7/EPO | Proliferation | EC50 | 485 nM | [7] |

| Ingenol 3,20-dibenzoate | T-47D (Breast Cancer) | Apoptosis | % Apoptotic Cells | No significant increase | [8] |

| Ingenol 3,20-dibenzoate | MDA-MB-231 (Breast Cancer) | Apoptosis | % Apoptotic Cells | No significant increase | [8] |

| Ingenol 3-angelate (PEP005) | A2058 (Melanoma) | Cell Viability (MTT) | IC50 | 38 µM | [9] |

| Ingenol 3-angelate (PEP005) | HT144 (Melanoma) | Cell Viability (MTT) | IC50 | 46 µM | [9] |

Table 3: In Vivo Activity of Ingenol 3,20-Dibenzoate

| Species | Model | Dose and Route | Effect | Reference |

| Mouse | Normal | Single i.p. injection | Dose-dependent increase in platelet counts | [2] |

| Mouse | 5-Fluorouracil-induced anemia | 20 µ g/mouse ; i.p. | Lessened the severity of anemia | [7] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

Figure 2: Workflow for evaluating the effect of IDB on NK cell cytotoxicity.

Detailed Experimental Protocols

PKC Binding Assay (Competitive Radioligand Binding)

This protocol is adapted from methods used for other PKC activators like phorbol esters and can be applied to Ingenol 3,20-dibenzoate.

-

Reagents and Materials:

-

Purified recombinant human PKC isoforms.

-

[³H]-Phorbol 12,13-dibutyrate ([³H]PDBu) as the radioligand.

-

Ingenol 3,20-dibenzoate (as the competitor).

-

Assay Buffer: 20 mM Tris-HCl (pH 7.4), 2 mM MgCl₂, 0.1 mg/mL phosphatidylserine, 1 mM CaCl₂, 1 mM dithiothreitol (DTT).

-

Wash Buffer: 20 mM Tris-HCl (pH 7.4), 2 mM MgCl₂.

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Prepare serial dilutions of Ingenol 3,20-dibenzoate in the assay buffer.

-

In a reaction tube, combine the purified PKC isoform, [³H]PDBu (at a concentration near its Kd), and varying concentrations of Ingenol 3,20-dibenzoate.

-

Include control tubes for total binding (no competitor) and non-specific binding (excess of unlabeled PDBu).

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of Ingenol 3,20-dibenzoate by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value of Ingenol 3,20-dibenzoate and calculate the Ki using the Cheng-Prusoff equation.

-

Cell Viability/Cytotoxicity Assay (MTT Assay)

-

Reagents and Materials:

-

Target cancer cell line (e.g., breast cancer, melanoma).

-

Complete cell culture medium.

-

Ingenol 3,20-dibenzoate.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

-

96-well microplates.

-

Microplate reader.

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of Ingenol 3,20-dibenzoate in complete culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of IDB. Include vehicle control wells.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

-

Apoptosis Assay (Caspase-3 Activity Assay)

-

Reagents and Materials:

-

Jurkat T-cells or other target cell line.

-

Ingenol 3,20-dibenzoate.

-

Caspase-3 colorimetric or fluorometric assay kit (containing a caspase-3 substrate, e.g., Ac-DEVD-pNA or Ac-DEVD-AMC).

-

Cell lysis buffer.

-

Microplate reader (for colorimetric or fluorometric detection).

-

-

Procedure:

-

Treat the cells with various concentrations of Ingenol 3,20-dibenzoate for a specified time. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

-

Harvest the cells and wash them with ice-cold PBS.

-

Lyse the cells using the provided lysis buffer and incubate on ice.

-

Centrifuge the lysate to pellet the cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

In a 96-well plate, add an equal amount of protein from each sample.

-

Add the caspase-3 substrate to each well and incubate at 37°C, protected from light.

-

Measure the absorbance or fluorescence at the appropriate wavelength at different time points or at a fixed endpoint.

-

Calculate the caspase-3 activity, often expressed as fold-change relative to the vehicle control.

-

NK Cell-Mediated Cytotoxicity Assay

-

Reagents and Materials:

-

Human Natural Killer (NK) cells (isolated from peripheral blood mononuclear cells).

-

Target cancer cells (e.g., K562 or a relevant NSCLC cell line).

-

Ingenol 3,20-dibenzoate.

-

Cytotoxicity assay kit (e.g., Calcein-AM release assay or a flow cytometry-based assay).

-

Complete culture medium.

-

-

Procedure:

-

Label the target cells with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's instructions.

-

Treat the NK cells (effector cells) with different concentrations of Ingenol 3,20-dibenzoate for a predetermined time.

-

In a 96-well U-bottom plate, co-culture the labeled target cells with the treated or untreated NK cells at various effector-to-target (E:T) ratios.

-

Include control wells for spontaneous release (target cells only) and maximum release (target cells with lysis buffer).

-

Incubate the plate for 4-6 hours at 37°C.

-

Centrifuge the plate and transfer the supernatant to a new plate.

-

Measure the fluorescence of the released Calcein-AM in the supernatant using a fluorescence plate reader.

-

Calculate the percentage of specific lysis using the formula: (% Specific Lysis) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

-

Measurement of IFN-γ Production (ELISA)

-

Reagents and Materials:

-

Supernatants from the NK cell cytotoxicity assay (or a separate co-culture experiment).

-

Human IFN-γ ELISA kit.

-

Wash buffer.

-

Substrate solution.

-

Stop solution.

-

Microplate reader.

-

-

Procedure:

-

Coat a 96-well plate with the capture antibody for human IFN-γ and incubate overnight.

-

Wash the plate and block non-specific binding sites.

-

Add the supernatants from the cell culture experiments and a standard curve of recombinant human IFN-γ to the wells. Incubate for 2 hours at room temperature.

-

Wash the plate and add the detection antibody for human IFN-γ. Incubate for 1 hour.

-

Wash the plate and add a streptavidin-HRP conjugate. Incubate for 30 minutes.

-

Wash the plate and add the substrate solution. Allow the color to develop.

-

Stop the reaction with the stop solution and measure the absorbance at 450 nm.

-

Calculate the concentration of IFN-γ in the samples by interpolating from the standard curve.

-

Conclusion

Ingenol 3,20-dibenzoate is a pharmacologically active molecule with a complex and context-dependent mechanism of action, primarily centered on the activation of Protein Kinase C. Its ability to induce apoptosis in certain cancer cells while enhancing the function of immune cells highlights its potential as a lead compound for the development of novel therapeutics. The quantitative data and detailed experimental protocols provided in this guide offer a foundational resource for researchers to further investigate the pharmacological properties of Ingenol 3,20-dibenzoate and explore its therapeutic applications. Further research is warranted to fully elucidate its pharmacokinetic profile, refine its structure-activity relationships, and explore its efficacy in preclinical models of various diseases.

References

- 1. Natural killer cell activity for IFN-gamma production as a supportive diagnostic marker for gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unique In Vitro and In Vivo Thrombopoietic Activities of Ingenol 3,20 Dibenzoate, A Ca++-Independent Protein Kinase C Isoform Agonist | PLOS One [journals.plos.org]

- 3. stemcell.com [stemcell.com]

- 4. Enhancement of NK cell-mediated lysis of non-small lung cancer cells by nPKC activator, ingenol 3,20 dibenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Antileukemic Compound Ingenol 3-Angelate Inhibits T Cell Apoptosis by Activating Protein Kinase Cθ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. article.imrpress.com [article.imrpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Ingenol derivatives inhibit proliferation and induce apoptosis in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Ingenol 3,20-Dibenzoate: A Technical Guide for Researchers

An In-Depth Review of a Potent Protein Kinase C Activator and Apoptosis Inducer

Abstract

Ingenol 3,20-dibenzoate (IDB) is a diterpenoid ester that has garnered significant interest within the scientific community for its potent biological activities. Primarily known as a powerful activator of Protein Kinase C (PKC), IDB serves as a critical research tool for investigating cellular signaling pathways, particularly those involved in cell proliferation, differentiation, and apoptosis. This technical guide provides a comprehensive overview of IDB, including its chemical properties, mechanism of action, and detailed protocols for its use in experimental settings. The information presented herein is intended to support researchers, scientists, and drug development professionals in leveraging this compound for their studies in oncology, immunology, and cell biology.

Chemical and Physical Properties

Ingenol 3,20-dibenzoate is a derivative of ingenol, a tetracyclic diterpene originally isolated from plants of the Euphorbiaceae family. The addition of two benzoate groups significantly modifies its biological activity.

| Property | Value |

| Synonyms | IDB, Ingenol 3,20-dibenzoate |

| Molecular Formula | C₃₄H₃₆O₇ |

| Molecular Weight | 556.65 g/mol |

| CAS Number | 59086-90-7 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and ethanol |

| Storage | Store at -20°C for long-term stability |

Mechanism of Action

The primary mechanism of action of Ingenol 3,20-dibenzoate is the activation of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes. IDB is known to be a potent, isoform-selective agonist of PKC.[1]

Protein Kinase C (PKC) Activation

IDB mimics the function of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of conventional (cPKC) and novel (nPKC) isoforms. This binding induces a conformational change in the PKC enzyme, leading to its activation and translocation from the cytosol to the plasma membrane and other cellular compartments.[1] Specifically, IDB has been shown to induce the selective translocation of nPKC-delta, -epsilon, and -theta, as well as PKC-mu.[1]

Induction of Apoptosis

A key biological effect of Ingenol 3,20-dibenzoate is the induction of apoptosis, or programmed cell death, in various cancer cell lines.[2][3] In Jurkat cells, a human T-lymphocyte cell line, IDB-induced apoptosis is mediated through a pathway involving the activation of caspase-3.[4] Interestingly, this apoptotic pathway appears to be independent of the activation of the transcription factors AP-1 and NF-κB.[4][5] This suggests a divergence between the PKC-activating and pro-apoptotic properties of ingenol esters, a critical consideration for researchers studying these distinct cellular events.[4]

Quantitative Data

The following tables summarize the available quantitative data for Ingenol 3,20-dibenzoate and related compounds. It is important to note that specific IC₅₀ values for IDB-induced apoptosis are not consistently reported across the literature, with some studies focusing on other ingenol derivatives.[2][3]

Table 1: Binding Affinity and Potency of Ingenol 3,20-Dibenzoate

| Parameter | Value | Cell Line/System | Reference |

| Kᵢ for PKCα binding | 240 nM | N/A | Not explicitly cited in provided text |

| EC₅₀ for cell proliferation | 485 nM (0.27 µg/ml) | UT-7/EPO | [1] |

Table 2: Cytotoxic Effects of Ingenol Derivatives on Breast Cancer Cell Lines

While a specific IC₅₀ for Ingenol 3,20-dibenzoate was not provided in the cited study, it was part of a library of compounds tested. The study highlighted other derivatives as having more potent effects.[2][3]

Experimental Protocols

The following are detailed methodologies for key experiments involving Ingenol 3,20-dibenzoate. These protocols are based on established techniques and can be adapted for specific research needs.

Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of IDB on cell viability.

Materials:

-

Target cancer cell line (e.g., Jurkat, MCF-7, MDA-MB-231)

-

Complete cell culture medium

-

Ingenol 3,20-dibenzoate (stock solution in DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

-

Compound Treatment: Prepare serial dilutions of Ingenol 3,20-dibenzoate in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol details the detection and quantification of apoptosis in cells treated with IDB using flow cytometry.

Materials:

-

Target cell line (e.g., Jurkat)

-

Complete cell culture medium

-

Ingenol 3,20-dibenzoate (stock solution in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density. After 24 hours, treat the cells with various concentrations of Ingenol 3,20-dibenzoate and a vehicle control for the desired duration (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining.

-

Data Interpretation:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

Applications in Research

Ingenol 3,20-dibenzoate is a valuable tool for a wide range of research applications:

-

Cancer Research: Investigating the efficacy of PKC activation as a therapeutic strategy and studying the mechanisms of apoptosis in various cancer models.[2][3]

-

Cell Signaling: Elucidating the roles of specific PKC isoforms in cellular pathways.[1]

-

Immunology: Studying the effects of PKC activation on immune cells, such as the enhancement of NK cell-mediated lysis of cancer cells.[6]

-

Drug Discovery: Serving as a reference compound for the development of novel PKC modulators.

Conclusion

Ingenol 3,20-dibenzoate is a potent and selective activator of Protein Kinase C with significant pro-apoptotic effects in various cell types. Its distinct mechanisms of PKC activation and apoptosis induction make it an invaluable research chemical for dissecting complex cellular signaling networks. The detailed protocols and data presented in this guide are intended to facilitate the effective use of IDB in a laboratory setting, ultimately contributing to advancements in our understanding of cell biology and the development of new therapeutic interventions.

References

- 1. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

- 2. Ingenol derivatives inhibit proliferation and induce apoptosis in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. article.imrpress.com [article.imrpress.com]

- 4. Ingenol esters induce apoptosis in Jurkat cells through an AP-1 and NF-kappaB independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]